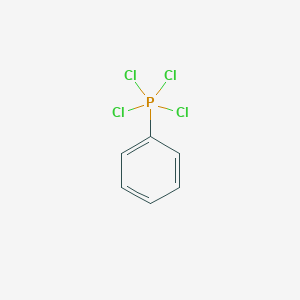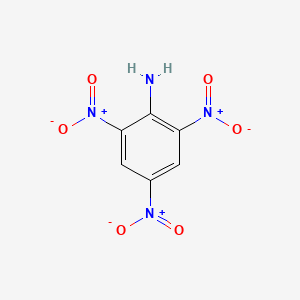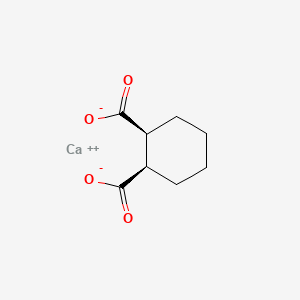
Phenylphosphorus tetrachloride
Overview
Description
Phenylphosphorus tetrachloride (PPTC) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents. PPTC is known for its ability to convert primary and secondary alcohols to their corresponding chlorides. This reaction is widely used in organic synthesis and is known as the Appel reaction.
Scientific Research Applications
Synthesis and Characterization
- Phenylphosphorus compounds, such as tetraphenylphosphonium hexachloroplatinate, have been synthesized through reactions involving related phosphorus compounds. These compounds are characterized using IR-spectroscopy and X-ray analysis, revealing details about their molecular structure (Zykova, 2021).
Organophosphorus Compound Applications
- Organophosphorus (OP) compounds like phenylphosphorus tetrachloride are used globally in agriculture as pesticides and insecticides. They play a significant role in various biological processes, including photosynthesis and metabolism (Upadhyay et al., 2011).
Radiation Chemistry
- Phenylphosphorus compounds have been studied under irradiation in nuclear reactors, revealing how different chemical forms of these compounds influence the formation of products (Kiso et al., 1967).
Ligand Synthesis
- Tetraarylphenyls, related to phenylphosphorus compounds, have been investigated as ligands for syntheses involving phosphorus centers. These syntheses lead to novel materials featuring low-coordinate phosphorus centers (Shah et al., 2000).
Chemical Reactions and Mechanisms
- The reactivity and reaction mechanisms of organophosphorus compounds are explored using physical organic methodologies, providing insights into the interactions and behaviors of these compounds (Lumbiny, 2013).
Nuclear Chemistry
- Studies on phenylphosphorus compounds at low temperatures during neutron irradiation reveal differences in product formation and yields compared to higher temperature irradiations (Kobayashi et al., 1976).
Hydrogen Bonding in Phosphorus Compounds
- The hydrogen bonding properties of phosphorus compounds, including those similar to this compound, have been studied, providing insights into their chemical behavior (Thomas et al., 1961).
Fire Retardant Applications
- Phenylphosphorus compounds are used in wood treatment for fire retardation, significantly affecting the thermal degradation properties of wood (Stevens et al., 2006).
Environmental Pollution Control
- Phenylphosphorus compounds are involved in studies on the degradation of environmental pollutants like polychlorinated biphenyls, suggesting their potential in pollution control (Wong et al., 2004).
Alternative Synthesis Methods
- Phosphinate chemistry provides a safer and more sustainable alternative to traditional methods for synthesizing organophosphorus compounds, like this compound (Montchamp, 2014).
properties
IUPAC Name |
tetrachloro(phenyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl4P/c7-11(8,9,10)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVWTRZBBWEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(Cl)(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tris[4-(diethylamino)phenyl]methane](/img/structure/B3268573.png)



![Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B3268602.png)


![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B3268619.png)

